3-Methyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide
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Overview
Description
3-Methyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug design and development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide typically involves a multi-step process. One common method is the Biginelli-type reaction, which involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction can proceed without the need for catalysts and is carried out in boiling dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-Methyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dorsomorphin: A pyrazolo[1,5-a]pyrimidine derivative known for its bone morphogenetic protein receptor inhibitory activity.
Tyrosine Kinase Inhibitors: Compounds with similar structures that inhibit tyrosine kinases and are used in cancer therapy.
Uniqueness
3-Methyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound in drug discovery and development.
Properties
CAS No. |
87948-68-3 |
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Molecular Formula |
C19H15N5O2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-methyl-7-oxo-1-phenyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H15N5O2/c1-13-12-23(14-7-3-2-4-8-14)24-17(13)21-11-15(19(24)26)18(25)22-16-9-5-6-10-20-16/h2-12H,1H3,(H,20,22,25) |
InChI Key |
GBOLOOJFAOVSET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N2C1=NC=C(C2=O)C(=O)NC3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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